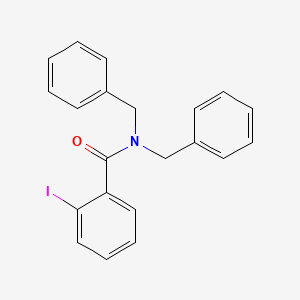

N,N-dibenzyl-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18INO/c22-20-14-8-7-13-19(20)21(24)23(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOUSYNRJGHZFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of N,n Dibenzyl 2 Iodobenzamide

C-I Bond Activation and Functionalization

The carbon-iodine (C-I) bond in N,N-dibenzyl-2-iodobenzamide serves as a highly versatile functional group in organic synthesis. The relatively low bond dissociation energy and high polarizability of the C-I bond make it susceptible to activation by various transition metals, particularly palladium and copper. This reactivity allows for the iodine atom to be replaced with a wide array of other functional groups, enabling the construction of complex molecular architectures from a readily accessible starting material. The activation of this bond is the cornerstone of numerous cross-coupling reactions that facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions represent some of the most powerful and transformative tools in modern organic chemistry. These reactions allow for the efficient formation of C-C, C-N, and C-S bonds under relatively mild conditions with high functional group tolerance. wikipedia.orgnih.gov For a substrate like this compound, the aryl iodide moiety is an ideal electrophilic partner for these transformations due to its high reactivity in the initial oxidative addition step of the catalytic cycle. nih.gov

The Suzuki-Miyaura coupling is a premier method for the construction of carbon-carbon bonds, particularly for synthesizing biaryl compounds. nih.govlibretexts.org The reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org Aryl iodides are highly reactive substrates for this transformation. researchgate.net The catalytic cycle generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

This methodology allows for the introduction of various aryl and vinyl substituents at the 2-position of the benzamide (B126) core.

Table 1: Examples of Suzuki-Miyaura Coupling with this compound

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 95 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 88 |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org The mechanism is analogous to other palladium-catalyzed cross-couplings and involves an oxidative addition, formation of a palladium-amido complex via coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond. wikipedia.org

The development of specialized, bulky, and electron-rich phosphine ligands has been critical to the reaction's success, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.orgnih.gov Using this compound as the substrate, various primary and secondary amines can be introduced to form substituted 2-aminobenzamide derivatives. unimi.itnih.gov

Table 2: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 94 |

| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 89 |

| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 91 |

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI, in the presence of an amine base. libretexts.orgorganic-chemistry.org

The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to the Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a more reactive copper(I) acetylide. A transmetalation step then transfers the acetylide group from copper to the Pd(II) center. Finally, reductive elimination yields the 2-alkynylbenzamide product and regenerates the Pd(0) catalyst. libretexts.orgvinhuni.edu.vn This reaction provides a direct route to incorporating alkyne functionalities, which are valuable precursors for further synthetic transformations.

Table 3: Examples of Sonogashira Coupling with this compound

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 60 | 96 |

| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (1.5) | DIPA | Toluene | 70 | 91 |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | DMF | 50 | 93 |

Copper-catalyzed reactions are among the oldest transition-metal-mediated transformations and continue to be developed as cost-effective and powerful alternatives to palladium-based methods. nih.govrsc.org For the functionalization of aryl halides, copper catalysis is particularly relevant for the formation of carbon-heteroatom bonds.

The Ullmann condensation, or Ullmann-type coupling, is a classic copper-catalyzed reaction used to form C-N, C-O, and C-S bonds by coupling an aryl halide with an amine, alcohol, or thiol. nih.govnih.gov Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, modern advancements, particularly the introduction of ligands like diamines and amino acids, have led to the development of milder and more efficient catalytic protocols. nih.govresearchgate.net

While the precise mechanism is still a subject of investigation, it is generally believed to involve the oxidative addition of the aryl iodide to a Cu(I) species, followed by coordination of the nucleophile and subsequent reductive elimination. rsc.org This reaction is particularly useful for synthesizing N-aryl and O-aryl compounds from this compound.

Table 4: Examples of Ullmann-type Coupling with this compound

| Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 120 | 85 |

| Phenol | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 110 | 80 |

| Imidazole | Cu₂O (5) | N,N'-Dimethylethylenediamine (10) | K₃PO₄ | Dioxane | 110 | 88 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 3-Thienylboronic acid |

| Vinylboronic acid pinacol ester |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) |

| Palladium(II) acetate (Pd(OAc)₂) |

| SPhos |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (K₃PO₄) |

| Sodium carbonate (Na₂CO₃) |

| Toluene |

| Dioxane |

| Tetrahydrofuran (THF) |

| 1,2-Dimethoxyethane (DME) |

| Aniline |

| Morpholine |

| Benzylamine |

| Diethylamine |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| XPhos |

| BINAP |

| RuPhos |

| t-BuXPhos |

| Sodium tert-butoxide (NaOt-Bu) |

| Lithium bis(trimethylsilyl)amide (LiHMDS) |

| tert-Butanol (t-BuOH) |

| Phenylacetylene |

| 1-Hexyne |

| Trimethylsilylacetylene |

| Propargyl alcohol |

| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) |

| Copper(I) iodide (CuI) |

| Triethylamine (B128534) (Et₃N) |

| Diisopropylethylamine (DIPA) |

| N,N-Dimethylformamide (DMF) |

| Piperidine |

| Acetonitrile |

| Phenol |

| Imidazole |

| Methanol |

| Copper(I) oxide (Cu₂O) |

| 1,10-Phenanthroline |

| L-Proline |

| N,N'-Dimethylethylenediamine |

| Sodium methoxide (NaOMe) |

| Dimethyl sulfoxide (DMSO) |

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho-position to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents with high regiocontrol.

The tertiary amide group, such as the N,N-dibenzylamide in the subject compound, is recognized as a potent DMG. The efficacy of the amide group in directing ortho-lithiation is attributed to its ability to form a stable six-membered chelate with the lithium atom of the organolithium base. This chelation brings the base into close proximity to the ortho-proton, leading to its selective abstraction.

The general principle involves the coordination of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium) to the carbonyl oxygen of the amide. This coordination pre-positions the alkyl anion for the deprotonation of the C-H bond at the ortho position, as illustrated in the following scheme:

Scheme 2: Chelation-controlled directed ortho-metalation of an N,N-dialkylbenzamide.

Scheme 2: Chelation-controlled directed ortho-metalation of an N,N-dialkylbenzamide.In the case of this compound, there are two potential sites for metalation ortho to the amide group: the C6 position (adjacent to the iodine) and the C2 position (bearing the iodine). However, DoM typically involves the deprotonation of a C-H bond. Therefore, in a substrate already substituted at the 2-position, the metalation is directed to the C6 position. The presence of the iodine atom at the 2-position does not typically interfere with this process and can be retained in the product or participate in subsequent reactions.

The treatment of an N,N-dialkylbenzamide with a strong lithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (THF), leads to the rapid and efficient formation of the corresponding aryllithium intermediate. This species is a powerful nucleophile and can react with a wide array of electrophiles.

For this compound, the DoM reaction would generate a 2-iodo-6-lithiobenzamide intermediate. The subsequent quenching of this aryllithium species with an electrophile (E+) introduces a new substituent at the C6 position. A variety of electrophiles can be employed in this step, leading to a diverse range of polysubstituted aromatic compounds.

| Electrophile (E+) | Product after Quenching |

| D₂O | 6-Deuterio-N,N-dibenzyl-2-iodobenzamide |

| (CH₃)₃SiCl | N,N-Dibenzyl-2-iodo-6-(trimethylsilyl)benzamide |

| I₂ | N,N-Dibenzyl-2,6-diiodobenzamide |

| CO₂ then H⁺ | 2-Iodo-6-(N,N-dibenzylcarbamoyl)benzoic acid |

| RCHO | N,N-Dibenzyl-6-(hydroxy(R)methyl)-2-iodobenzamide |

Amide Group Reactivity

The N,N-dibenzylamide group in the target molecule exhibits its own characteristic reactivity, which is largely independent of the transformations occurring at the C-I bond. The primary reactions of interest for this functional group are N-dealkylation and its participation in cyclization reactions.

The removal of one or both benzyl (B1604629) groups from the nitrogen atom of this compound can be achieved through several methods, with catalytic hydrogenation and oxidative cleavage being the most common. The debenzylation of N-benzyl amides can be challenging compared to N-benzyl amines.

Catalytic Hydrogenation: A well-established method for N-debenzylation is hydrogenolysis using a palladium catalyst, such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C), under a hydrogen atmosphere. Pearlman's catalyst is often superior for cleaving N-benzyl groups and has been used for the selective N-debenzylation of amines in the presence of benzyl ethers tandfonline.com. The reaction proceeds via the reductive cleavage of the C-N bond, yielding the debenzylated amide and toluene as a byproduct. Depending on the reaction conditions, either mono- or di-debenzylation can be achieved.

Oxidative Cleavage: Oxidative methods provide an alternative to catalytic hydrogenation for N-debenzylation. One effective system involves the use of an alkali metal bromide, such as potassium bromide (KBr), in conjunction with an oxidant like Oxone (2KHSO₅·KHSO₄·K₂SO₄) acs.orgacs.org. This reaction is believed to proceed through the formation of a bromo radical, which abstracts a hydrogen atom from the benzylic position to form a benzyl radical intermediate. This intermediate is then oxidized to an iminium cation, which is subsequently hydrolyzed to the debenzylated amide and benzaldehyde (B42025) acs.org. Another oxidative reagent that has been used for the chemoselective debenzylation of N-benzyl tertiary amines is ceric ammonium (B1175870) nitrate (CAN) ox.ac.uk.

| Reagent System | Product(s) |

| H₂, Pd/C or Pd(OH)₂/C | N-Benzyl-2-iodobenzamide and/or 2-Iodobenzamide (B1293540) |

| KBr, Oxone | 2-Iodobenzamide |

| Ceric Ammonium Nitrate (CAN) | 2-Iodobenzamide |

The this compound scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular cyclization reactions can be initiated at either the C-I bond or by involving the amide functionality.

Palladium- and copper-catalyzed intramolecular cyclization reactions of 2-iodobenzamides are particularly common. For instance, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom can lead to the formation of 3-acyl isoindolin-1-ones organic-chemistry.org. While this specific example involves a different N-substituent, it highlights the potential for the amide nitrogen to act as a nucleophile in a cyclization process following activation of the C-I bond.

Similarly, copper-catalyzed cascade reactions of 2-iodobenzamide derivatives have been utilized to construct complex heterocyclic systems. For example, a copper-catalyzed oxidative cascade inter-molecular double cyclization of 2-iodobenzamide derivatives with propargyl dicarbonyl compounds has been reported to yield 3-hydroxy-3-furylisoindolinone derivatives ntnu.edu.twresearchgate.net.

In reactions where one of the benzyl groups is first removed to generate a secondary amide, the resulting N-H bond can participate in cyclization reactions. For example, an intramolecular Ullmann-type coupling could be envisioned between the amide N-H and the C-I bond to form a lactam, although this would require debenzylation to occur first.

Reductive Transformations of the Amide Group

The amide functional group in this compound can be reduced to the corresponding amine, N,N-dibenzyl-1-(2-iodophenyl)methanamine. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). ucalgary.camasterorganicchemistry.com The reduction of amides to amines is a fundamental transformation in organic synthesis, providing access to a wide range of amine derivatives. ucalgary.calibretexts.org

The reaction generally proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon of the amide, followed by the elimination of an oxygen-containing leaving group to form an iminium ion intermediate. A second hydride addition to the iminium ion then yields the final amine product. ucalgary.ca This process effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂).

Table 3: Reduction of Amides to Amines

| Amide Type | Reducing Agent | Solvent | Work-up | Product | Reference |

|---|---|---|---|---|---|

| Primary Amide (RCONH₂) | LiAlH₄ | Ether (e.g., THF, Et₂O) | Aqueous (H₂O) | Primary Amine (RCH₂NH₂) | masterorganicchemistry.com |

| Secondary Amide (RCONHR') | LiAlH₄ | Ether (e.g., THF, Et₂O) | Aqueous (H₂O) | Secondary Amine (RCH₂NHR') | masterorganicchemistry.com |

| Tertiary Amide (RCONR'₂) | LiAlH₄ | Ether (e.g., THF, Et₂O) | Aqueous (H₂O) | Tertiary Amine (RCH₂NR'₂) | masterorganicchemistry.com |

| Lactam (Cyclic Amide) | LiAlH₄ | Ether (e.g., THF, Et₂O) | Aqueous (H₂O) | Cyclic Amine | masterorganicchemistry.com |

Benzyl Group Reactivity

The two N-benzyl groups of this compound offer additional sites for chemical modification, including C-H functionalization at the benzylic positions and oxidative cleavage.

C-H Functionalization at Benzylic Positions

The benzylic C-H bonds of the N-benzyl groups are susceptible to functionalization through various transition metal-catalyzed reactions. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds at these positions. These reactions often employ a directing group to guide the catalyst to a specific C-H bond, enhancing selectivity.

While specific examples with this compound are not prevalent, the palladium-catalyzed benzylic C-H functionalization of related N-alkylamine derivatives demonstrates the feasibility of such transformations. These reactions can be used to introduce aryl, alkyl, or other functional groups at the benzylic position, providing a route to more complex molecular architectures.

Oxidative Cleavage of Benzyl Groups

The N-benzyl groups can be removed through oxidative cleavage, converting the tertiary amide back to a secondary amide. This debenzylation is a useful transformation in synthetic chemistry, as the benzyl group often serves as a protecting group for amines.

Several methods are available for the oxidative debenzylation of N-benzyl amides. One common approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), often under visible-light irradiation. researchgate.netnih.gov Another effective method utilizes an alkali metal bromide in the presence of an oxidant like Oxone®. organic-chemistry.org This latter system generates a bromo radical that initiates the debenzylation process. organic-chemistry.org These methods offer alternatives to traditional debenzylation techniques like catalytic hydrogenolysis, which may not be compatible with other functional groups in the molecule, such as the carbon-iodine bond.

Table 4: Oxidative Cleavage of Benzyl Groups from N-Benzyl Amides

| Reagent System | Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| DDQ | Visible-light irradiation | Secondary Amide | Mild conditions, compatible with various functional groups. | researchgate.netnih.gov |

| Alkali Metal Bromide / Oxone® | Mild conditions | Secondary Amide | Transition-metal-free, environmentally friendly. | organic-chemistry.org |

Role as a Protecting Group

The N,N-dibenzylamino group is a well-established protecting group for primary amines in organic synthesis. Its utility stems from its stability under a range of reaction conditions and the various methods available for its removal. While the primary application of the dibenzyl group is the protection of amines, the principles of its cleavage can be extended to the N,N-dibenzylamide functionality present in this compound.

The stability of the N-benzyl bond allows it to be retained during many synthetic transformations. However, this bond can be cleaved under specific conditions, regenerating the primary amide or a related derivative. The most common method for the debenzylation of N-benzyl amides is catalytic hydrogenation.

Table 1: General Conditions for the Debenzylation of N-Benzyl Amides

| Catalyst | Reagent | Solvent | Temperature | Pressure |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol or Ethanol | Room Temperature | 1 atm |

| Palladium Hydroxide on Carbon (Pearlman's Catalyst) | Hydrogen Gas (H₂) | Methanol or Ethanol | Room Temperature | 1 atm |

In the context of this compound, the removal of the dibenzyl groups would unmask the primary 2-iodobenzamide. This strategy could be employed in a synthetic sequence where the presence of a primary amide is incompatible with earlier reaction steps. The N,N-dibenzyl groups serve to temporarily block the reactivity of the amide nitrogen.

It is important to note that the conditions for debenzylation, particularly catalytic hydrogenation, may also affect other functional groups within the molecule. For instance, the carbon-iodine bond in this compound is susceptible to reduction under certain hydrogenation conditions. Therefore, careful selection of the catalyst and reaction parameters is crucial to achieve selective deprotection.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. While specific examples of MCRs involving this compound are not extensively documented, the reactivity of its core functional groups—the 2-iodobenzamide moiety—suggests its potential as a valuable component in such transformations.

The carbon-iodine bond of the 2-iodobenzamide scaffold is particularly amenable to participation in palladium-catalyzed MCRs. These reactions often involve the in situ formation of an organopalladium intermediate, which can then react with other components in the reaction mixture.

One plausible MCR involving a 2-iodobenzamide derivative is a three-component coupling reaction. For instance, this compound could potentially react with an alkyne and an amine in the presence of a palladium catalyst to generate a variety of heterocyclic structures.

Table 2: Hypothetical Palladium-Catalyzed Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst | Potential Product Class |

| This compound | Terminal Alkyne | Primary or Secondary Amine | Pd(PPh₃)₄ / CuI | Substituted Isoquinolinones |

In this hypothetical reaction, the oxidative addition of the palladium catalyst to the carbon-iodine bond of this compound would form an arylpalladium intermediate. Subsequent reaction with the alkyne (Sonogashira coupling) and the amine, followed by an intramolecular cyclization, could lead to the formation of complex heterocyclic scaffolds.

The N,N-dibenzyl groups in this context would likely remain intact throughout the MCR, serving as directing or protecting groups. Their presence could also influence the steric and electronic properties of the benzamide, potentially affecting the regioselectivity and efficiency of the MCR.

The exploration of this compound in MCRs represents a promising avenue for the rapid synthesis of diverse and complex molecular architectures, which could be of interest in medicinal chemistry and materials science.

Applications of N,n Dibenzyl 2 Iodobenzamide in Advanced Organic Synthesis and Materials Science

As a Building Block for Complex Molecular Architectures

The strategic placement of the iodo and dibenzylamide functionalities on the benzene ring makes N,N-dibenzyl-2-iodobenzamide an excellent starting material for the synthesis of more complex molecules. Its utility spans from the construction of polycyclic systems to its potential role in supramolecular chemistry and the hypothetical synthesis of natural products.

Precursor for Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds containing multiple fused aromatic rings. nih.gov They are of significant interest in materials science for their potential applications in optoelectronic devices. chemistryviews.org The synthesis of structurally precise PAHs is a key challenge in the field. chemistryviews.org

This compound can serve as a precursor for the synthesis of certain classes of PAHs through reactions that involve the formation of new carbon-carbon bonds at the ortho position to the amide. One plausible synthetic route involves a directed ortho-metalation (DoM) followed by a coupling reaction and subsequent cyclization. For instance, treatment of this compound with a strong base like n-butyllithium would lead to the formation of an aryllithium intermediate. This intermediate can then react with a suitable coupling partner, followed by an acid-catalyzed cyclization to yield a polycyclic aromatic system. The general scheme for such a transformation is depicted below:

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Directed ortho-Metalation | n-BuLi, THF, -78 °C | 2-lithio-N,N-dibenzyl-6-iodobenzamide |

| 2. Coupling | Aryl halide, Pd catalyst | Biaryl intermediate |

| 3. Cyclization/Aromatization | Strong acid (e.g., PTSA), heat | Polycyclic Aromatic Hydrocarbon |

While direct literature on the use of this compound for PAH synthesis is scarce, the principles of directed metalation and subsequent annulation reactions provide a strong foundation for its potential in this area. figshare.com

Scaffold for Supramolecular Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The interactions in these assemblies are governed by non-covalent forces such as hydrogen bonding, halogen bonding, and π-π stacking. Aromatic amides are known to participate in such interactions, forming well-defined supramolecular structures. researchgate.net

In the case of this compound, several structural features suggest its potential as a scaffold for supramolecular assembly. The amide carbonyl group can act as a hydrogen bond acceptor. While the tertiary amide lacks a hydrogen bond donor, the aromatic rings of the benzyl (B1604629) groups can participate in π-π stacking interactions. Furthermore, the iodine atom can engage in halogen bonding, a directional interaction between a halogen atom and a Lewis base.

Studies on simpler, related molecules like 2-iodobenzamide (B1293540) have shown that N-H···O hydrogen bonds and C-I···π(ring) halogen bonds can lead to the formation of complex sheets and networks in the solid state. researchgate.net Although this compound lacks the N-H bond for classical hydrogen bonding, the potential for C-H···O interactions from the benzyl groups and the aforementioned halogen bonding and π-π stacking remains. These interactions could lead to the formation of intricate one-, two-, or three-dimensional supramolecular architectures.

Intermediates in Natural Product Synthesis (Hypothetical)

The synthesis of complex natural products often requires the use of highly functionalized building blocks that allow for the stereoselective and regioselective introduction of new functionalities. While there are no specific examples in the literature of this compound being used in the total synthesis of a natural product, its structure lends itself to a hypothetical role as a key intermediate in the construction of certain alkaloid skeletons.

For example, a biaryl coupling reaction, such as a Suzuki or Stille coupling, at the iodine-bearing position could generate a substituted biphenyl system. The dibenzylamide group could then be transformed into other functional groups. The bulky dibenzyl groups can also play a role in directing the stereochemistry of subsequent reactions.

A hypothetical synthetic sequence could involve the following steps:

Suzuki Coupling: Reaction of this compound with an appropriate boronic acid to form a biphenyl derivative.

Directed ortho-Metalation: Lithiation at the position ortho to the amide group, followed by reaction with an electrophile to introduce a new substituent.

Cyclization: An intramolecular reaction to form a heterocyclic ring system, a common feature in many alkaloids.

Modification of the Amide: Reduction of the amide to an amine or hydrolysis to a carboxylic acid, followed by further transformations.

This hypothetical pathway highlights the potential of this compound as a versatile intermediate for accessing complex molecular frameworks relevant to natural product synthesis.

In Catalyst Design and Ligand Synthesis

The electronic and steric properties of this compound make it an attractive precursor for the synthesis of ligands for transition metal catalysis and as a directing group in metalation reactions.

Precursors for N-Containing Ligands in Transition Metal Catalysis

Nitrogen-containing ligands are ubiquitous in transition metal catalysis, playing a crucial role in modulating the reactivity and selectivity of metal centers. The N,N-dibenzylamide moiety of this compound can be envisioned as a precursor to various N-heterocyclic ligands.

For instance, through a series of transformations, the benzamide (B126) could be converted into an N-heterocyclic carbene (NHC) precursor. NHCs are a class of ligands that have found widespread use in catalysis due to their strong σ-donating properties. A plausible, albeit challenging, synthetic route could involve the intramolecular cyclization to form a lactam, followed by reduction and subsequent transformations to generate an imidazolium salt, the direct precursor to an NHC.

Alternatively, the amide could be reduced to the corresponding amine, which could then be incorporated into multidentate ligand frameworks. The presence of the iodine atom offers a handle for further functionalization, allowing for the synthesis of bifunctional ligands.

Development of Directed Metalation Groups

One of the most well-established applications of N,N-disubstituted benzamides is their use as directed metalation groups (DMGs) in directed ortho-metalation (DoM) reactions. wikipedia.orguwindsor.ca DoM is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The DMG coordinates to an organolithium reagent, directing the deprotonation to the adjacent ortho position. baranlab.org

The N,N-dibenzylamide group in this compound is an effective DMG. The Lewis basic oxygen atom of the amide carbonyl coordinates to the lithium ion of the organolithium base, bringing the base into proximity with the ortho-proton, facilitating its abstraction. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C6 position.

The general mechanism for the DoM of an N,N-dialkylbenzamide is as follows:

| Step | Description |

| 1. Coordination | The organolithium reagent (e.g., n-BuLi) coordinates to the carbonyl oxygen of the amide. |

| 2. Deprotonation | The coordinated base abstracts a proton from the ortho position of the aromatic ring. |

| 3. Formation of Aryllithium | An aryllithium intermediate is formed, stabilized by the intramolecular coordination. |

| 4. Electrophilic Quench | The aryllithium reacts with an electrophile (E+), resulting in the formation of a 2,6-disubstituted benzamide. |

The presence of the iodine atom at the C2 position in this compound adds another layer of synthetic utility. The DoM reaction would selectively occur at the C6 position, leading to a 1,2,3-trisubstituted benzene ring, a substitution pattern that can be challenging to achieve through classical electrophilic aromatic substitution reactions.

In Functional Materials Research

The unique molecular architecture of this compound, characterized by a halogenated aromatic core and bulky benzyl substituents, presents intriguing possibilities for its application in the development of novel functional materials. While extensive research on this specific compound is still emerging, its structural features suggest potential roles as a precursor in organic electronics and as a building block in supramolecular chemistry.

Precursors for Organic Electronic Materials (Hypothetical)

The development of next-generation organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the design and synthesis of new organic semiconducting materials. This compound can be envisioned as a versatile precursor for such materials due to a combination of its inherent structural properties.

The presence of an iodine atom on the benzoyl ring is a key feature, rendering the molecule amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for extending the π-conjugated system of the molecule by introducing other aromatic or acetylenic moieties. The extension of π-conjugation is a fundamental strategy in the design of organic semiconductors, as it typically leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for charge transport.

Furthermore, the N,N-dibenzyl groups can be expected to play a significant role in the properties of any resulting material. These bulky, non-planar groups could enhance the solubility of larger, more rigid conjugated molecules, which is a critical factor for solution-based processing and fabrication of thin films for electronic devices. Additionally, the steric hindrance provided by the benzyl groups could influence the intermolecular packing in the solid state, potentially preventing excessive aggregation that can sometimes quench emission in organic light-emitting materials.

The benzamide functional group itself can influence the electronic properties of the molecule and provides a site for further chemical modification. The amide bond can participate in hydrogen bonding in some contexts, although this is precluded by the dibenzyl substitution on the nitrogen in the parent molecule.

Below is a hypothetical comparison of this compound as a precursor with other classes of precursors for organic electronic materials.

Table 1: Hypothetical Comparison of Precursor Properties for Organic Electronics

| Feature | This compound | Oligothiophenes | Polycyclic Aromatic Hydrocarbons (PAHs) |

|---|---|---|---|

| Synthetic Versatility | High (amenable to cross-coupling) | Moderate to High | Moderate |

| Solubility | Potentially High (due to benzyl groups) | Generally Low to Moderate | Generally Low |

| Processability | Potentially Good (solution-processable) | Variable | Often requires vacuum deposition |

| Potential Application | Hole-transporting or emissive layers | Active layer in OFETs | Emissive and charge-transporting layers |

Components in Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The ability to control the self-assembly of molecules is a cornerstone of bottom-up nanotechnology and is crucial for creating materials with tailored functions. The structure of this compound suggests its potential to act as a building block, or "tecton," in self-assembled systems.

Several types of non-covalent interactions could direct the assembly of this compound molecules. The aromatic rings (the iodobenzoyl ring and the two benzyl rings) can engage in π-π stacking interactions, which are a common driving force for the assembly of planar aromatic molecules. The presence of the iodine atom introduces the possibility of halogen bonding. nih.gov Halogen bonding is a directional interaction between a halogen atom (in this case, iodine) and a Lewis base (such as the oxygen atom of the amide group in a neighboring molecule), and it has been increasingly utilized as a tool for crystal engineering and the design of supramolecular architectures. nih.gov

While the tertiary amide in this compound lacks the N-H group necessary for the classic hydrogen-bonded chains or dimers often seen in primary and secondary benzamides, the carbonyl oxygen can still act as a hydrogen bond acceptor. nih.gov In the presence of other molecules that are hydrogen bond donors, this compound could co-assemble into more complex structures.

The interplay of these various intermolecular forces—van der Waals forces, π-π stacking, and halogen bonding—could lead to the formation of well-defined one-, two-, or three-dimensional supramolecular structures. The bulky nature of the dibenzyl groups would also be a critical factor in determining the final packing arrangement and morphology of the assembled structures.

Table 2: Potential Intermolecular Interactions for Self-Assembly of this compound

| Interaction Type | Potential Participating Groups | Strength | Directionality |

|---|---|---|---|

| π-π Stacking | Iodobenzoyl ring, Benzyl rings | Moderate | Moderate |

| Halogen Bonding | Iodine atom, Amide oxygen | Moderate | High |

| van der Waals Forces | Entire molecule | Weak | Low |

Advanced Spectroscopic and Computational Investigations of N,n Dibenzyl 2 Iodobenzamide

High-Resolution Spectroscopic Characterization (beyond basic ID)

Advanced spectroscopic methods provide a detailed picture of the molecule's structure, connectivity, and behavior in various states.

Two-dimensional (2D) NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like N,N-dibenzyl-2-iodobenzamide where signal overlap in 1D spectra is likely. wikipedia.org Key 2D NMR experiments would elucidate the precise molecular framework.

Correlation Spectroscopy (COSY): This homonuclear experiment would reveal proton-proton couplings (typically over two to three bonds). researchgate.nethuji.ac.il Expected correlations would be observed between the adjacent aromatic protons on the 2-iodobenzoyl ring and on the two benzyl (B1604629) rings. Cross-peaks would also confirm the connectivity within the methylene (B1212753) protons of the benzyl groups if they were diastereotopic.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached heteronuclei, primarily ¹³C. wikipedia.org It would definitively link each proton signal to its corresponding carbon atom, such as the methylene protons to the benzylic carbons and the aromatic protons to their respective ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional conformation in solution. researchgate.net NOESY correlations would be expected between the protons of the benzyl groups and the protons on the 2-iodobenzoyl ring, helping to define the relative orientation of these substituents around the central amide bond.

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), can elucidate the fragmentation pathways of this compound, offering insights into its structural stability. gre.ac.uk Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion would undergo characteristic fragmentation.

The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. libretexts.orgyoutube.com For this compound, key fragmentation pathways are predicted to include:

Alpha-Cleavage: Cleavage of the C-N bond is a common pathway for amines and amides. libretexts.org A prominent fragmentation would be the cleavage of a benzyl group to form a stable benzyl radical and a corresponding cation, or vice-versa.

Formation of Tropylium (B1234903) Ion: The benzyl group (C₇H₇) itself is expected to rearrange to the highly stable tropylium cation, which would produce a characteristic and often base peak at m/z 91.

Acylium Ion Formation: Cleavage of the C(O)-N bond can lead to the formation of the 2-iodobenzoyl acylium ion.

Loss of Iodine: The C-I bond can cleave, leading to the loss of an iodine radical from the molecular ion or subsequent fragment ions.

A summary of predicted key fragments is presented in the table below.

| Predicted Fragment Ion | Structure | Nominal m/z | Fragmentation Pathway |

| Tropylium Ion | [C₇H₇]⁺ | 91 | Cleavage and rearrangement of a benzyl group |

| Benzyl Cation | [CH₂C₆H₅]⁺ | 91 | Alpha-cleavage at the N-CH₂ bond |

| 2-Iodobenzoyl Cation | [IC₆H₄CO]⁺ | 231 | Cleavage of the C(O)-N bond |

| [M - C₇H₇]⁺ | [M - CH₂C₆H₅]⁺ | 336 | Loss of a benzyl radical |

| [M - I]⁺ | [C₂₁H₁₈NO]⁺ | 300 | Loss of an iodine radical |

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding within the molecule. surfacesciencewestern.comcardiff.ac.uk The spectra are complementary, as FT-IR is sensitive to polar bonds and changes in dipole moment, while Raman spectroscopy is more sensitive to non-polar, symmetric bonds. surfacesciencewestern.com

For this compound, the FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O (amide I) stretching vibration. Based on analogous structures, this peak would likely appear in the 1640-1680 cm⁻¹ region. nih.gov Other key vibrational modes can be predicted as follows:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy | Notes |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman | Characteristic of the three aromatic rings. |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman | Arising from the methylene (-CH₂-) groups. |

| C=O Stretch (Amide I) | 1640-1680 | FT-IR (Strong) | A key diagnostic peak for the tertiary amide. nih.gov |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman | Multiple bands are expected due to the presence of three aromatic rings. nih.gov |

| C-N Stretch | 1250-1350 | FT-IR, Raman | Stretching of the amide C-N bond. globalresearchonline.net |

| Ortho-substituted Ring Bend | ~750 | FT-IR (Strong) | Out-of-plane C-H bending characteristic of the 1,2-disubstituted iodobenzoyl ring. nih.gov |

| C-I Stretch | 500-600 | Raman (Strong) | The carbon-iodine bond vibration is expected to be weak in FT-IR but strong in Raman. |

This table contains interactive data. You can sort and filter the information by clicking on the column headers.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. libretexts.org While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds like 2-iodobenzamide (B1293540) and 2-iodo-N-phenylbenzamide provides valuable predictive insights. nih.govresearchgate.net

A study of this compound would reveal the solid-state conformation, particularly the rotational arrangement of the two benzyl groups and the 2-iodobenzoyl moiety around the central amide C-N bond. The steric hindrance from the bulky benzyl and iodo substituents would likely lead to a non-planar structure with significant twisting to minimize steric strain.

Intermolecular interactions play a crucial role in the crystal packing. Unlike primary or secondary amides, this compound cannot form N-H···O hydrogen bonds. nih.gov Therefore, the crystal lattice would be stabilized by weaker interactions, such as:

C-I···π Halogen Bonding: The electropositive region on the iodine atom (σ-hole) could form a stabilizing halogen bond with the electron-rich π-system of an aromatic ring on an adjacent molecule. researchgate.net

C-H···π Interactions: Hydrogen atoms from the benzyl or benzoyl groups could interact with the π-faces of aromatic rings on neighboring molecules.

Van der Waals Forces: Dispersive forces would be significant contributors to the crystal lattice energy.

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a theoretical framework to understand the molecule's electronic structure, stability, and reactivity. nih.govnih.gov

The conformational flexibility of this compound is primarily governed by rotation around the C(O)-N bond and the two N-CH₂ bonds. A thorough conformational analysis using DFT, for instance with the B3LYP functional and a basis set like 6-311++G(d,p), would identify the various stable conformers (local energy minima) and the transition states connecting them. nih.gov

The analysis would involve systematically rotating the key dihedral angles to map the potential energy surface. This process would identify the global minimum energy conformation, which represents the most stable, preferred three-dimensional structure of an isolated molecule in the gas phase. The relative energies of other low-lying conformers would also be calculated, providing insight into the molecule's dynamic behavior. Such studies on similar amide-containing molecules have shown that attractive dipole-dipole interactions can play a significant role in determining conformational preference. scispace.com The results of this analysis are crucial for interpreting experimental data, such as NOESY correlations from NMR, and for understanding how the molecule might interact with biological targets or other chemical species.

Electronic Structure and Reactivity Descriptors (HOMO-LUMO analysis)

The electronic properties of a molecule are fundamental to its chemical behavior. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A molecule with a small HOMO-LUMO gap is generally more reactive, more polarizable, and considered "soft" compared to a molecule with a large gap, which is described as "hard". mdpi.comnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the π-systems of the aromatic rings and the lone pair of the amide nitrogen. Conversely, the LUMO would likely be distributed over the electron-deficient areas, potentially involving the carbon-iodine bond and the carbonyl group. Density Functional Theory (DFT) calculations are commonly employed to determine the energies of these orbitals and map their spatial distribution. nih.gov From the HOMO and LUMO energies, several key reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | -μ | Describes the power of an atom or molecule to attract electrons. |

| Global Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic nature of a molecule. mdpi.com |

Reaction Mechanism Elucidation via Transition State Calculations

Transition state calculations are a cornerstone of computational chemistry for exploring reaction mechanisms. By mapping the potential energy surface of a reaction, these calculations can identify intermediates and transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. DFT is a frequently used method for locating transition state geometries and calculating their energies. researchgate.net

The this compound molecule contains numerous C-H bonds on its benzyl and benzoyl moieties. C-H activation is a fundamentally important transformation in organic synthesis that allows for the direct functionalization of these otherwise inert bonds. Transition state calculations can be employed to model the pathways of C-H activation, typically mediated by a transition metal catalyst. By calculating the activation energies for the cleavage of different C-H bonds within the molecule, computational models can predict the regioselectivity of a potential C-H functionalization reaction, providing valuable guidance for synthetic planning.

The presence of a carbon-iodine bond makes this compound an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. scg.chmdpi.com These reactions are essential for the formation of carbon-carbon and carbon-heteroatom bonds.

A typical palladium-catalyzed cross-coupling cycle involves three key steps:

Oxidative Addition: The aryl iodide (C-I) bond adds to a low-valent metal center, e.g., Pd(0).

Transmetalation: A group from another organometallic reagent is transferred to the palladium center.

Reductive Elimination: The two coupled groups are eliminated from the palladium, forming the final product and regenerating the catalyst. researchgate.net

Transition state calculations using DFT can provide a detailed mechanistic understanding of this entire catalytic cycle. For this compound, computational studies would focus on the initial oxidative addition step, which is often rate-determining. researchgate.net These calculations would elucidate the geometry of the transition state and the associated energy barrier, offering insights into the reaction's feasibility and kinetics.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful partner to experimental spectroscopy. sns.it Theoretical calculations can predict a range of spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and the structural confirmation of molecules. mdpi.com

DFT calculations can be used to compute the properties associated with various spectroscopic techniques. For instance, by calculating the nuclear magnetic shielding tensors, one can predict the ¹H and ¹³C NMR chemical shifts. Similarly, by computing the vibrational frequencies and intensities through harmonic or anharmonic approximations, the infrared (IR) and Raman spectra can be simulated. mdpi.com The accuracy of these predictions is highly dependent on the level of theory, including the choice of the functional and basis set. sns.it

| Spectroscopic Technique | Predicted Parameter | Computational Method |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Spin-Spin Coupling Constants | DFT calculation of magnetic shielding tensors. mdpi.com |

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT calculation of harmonic/anharmonic force constants. sns.itmdpi.com |

| Raman Spectroscopy | Vibrational Frequencies and Intensities | DFT calculation of polarizability derivatives. mdpi.com |

| UV-Vis Spectroscopy | Electronic Transition Energies (λmax) | Time-Dependent DFT (TD-DFT). rsc.org |

Solvent Effects in Reaction Modeling

Most chemical reactions are performed in a solvent, which can significantly influence reaction pathways and energetics. nih.govdntb.gov.ua Therefore, accounting for solvent effects is crucial for accurate computational modeling. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. rsc.orgresearchgate.net

In the PCM framework, the solute molecule is placed within a cavity embedded in a continuous medium characterized by the dielectric constant of the solvent. This approach allows the model to capture the bulk electrostatic interactions between the solute and the solvent. rsc.org By performing calculations in different simulated solvents, chemists can predict how changing the reaction medium will affect the stability of reactants, intermediates, and transition states. For a reaction involving this compound, modeling the process in solvents of varying polarity (e.g., a nonpolar solvent like toluene (B28343) versus a polar aprotic solvent like DMSO) could reveal significant differences in activation energies, thus helping to optimize experimental reaction conditions. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for N,n Dibenzyl 2 Iodobenzamide

Exploration of Novel C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for molecular construction, offering a more efficient alternative to traditional synthetic methods. kaust.edu.sapitt.edu For N,N-dibenzyl-2-iodobenzamide, the exploration of novel C-H functionalization reactions presents a significant opportunity for creating structural diversity. The N,N-dibenzylamide moiety can serve as an effective directing group, guiding catalysts to activate specific C-H bonds within the molecule. Research in this area could focus on functionalizing the aromatic backbone or the benzylic positions of the N-benzyl groups. Palladium-catalyzed C-H iodination, which often utilizes amide auxiliaries, represents a foundational reaction from which further functionalization can be explored. nih.gov The development of new catalytic systems, potentially using nickel or other transition metals, could unlock new reaction pathways and expand the scope of accessible molecules. pitt.edu

Remote C-H Activation Strategies

While directing groups typically facilitate ortho-C-H activation, a formidable challenge in synthetic chemistry is the selective functionalization of C-H bonds that are distant from existing functional groups. nsf.gov Future research could investigate the application of remote C-H activation strategies to the this compound scaffold. This can be achieved by designing recoverable and bifunctional templates that bind to the amide's oxygen atom and position a catalyst to activate C-H bonds on the phenyl rings of the benzyl (B1604629) groups or at the meta or para positions of the iodobenzamide ring. nsf.gov Such strategies rely on the precise geometric matching between the template and the substrate to achieve high site-selectivity, overriding the inherent electronic and steric biases of the molecule. nsf.govnih.gov The development of a single, versatile template that could be applied to various benzamide-based substrates would be a significant advancement. nih.gov

Table 1: Hypothetical Remote C-H Olefination of this compound

| Entry | Template | Catalyst | Olefin Partner | Potential Site of Functionalization | Hypothetical Yield |

|---|---|---|---|---|---|

| 1 | Sulfonyl Benzonitrile | Pd(OAc)₂ | Ethyl Acrylate | para-C-H of N-benzyl group | Moderate |

| 2 | Picolinamide | Ru(II) complex | Styrene | meta-C-H of N-benzyl group | Moderate to Good |

| 3 | Nitrate-based U-shaped | Pd(OAc)₂ | Butyl Acrylate | C5-H of iodobenzamide ring | Good |

Asymmetric C-H Functionalization

The introduction of chirality through asymmetric C-H functionalization is a key goal in modern organic synthesis, particularly for producing pharmaceutically valuable compounds. rsc.org For this compound, future research could focus on developing enantioselective methods for functionalizing the prochiral benzylic C-H bonds of the N,N-dibenzyl groups. This could be achieved using chiral transition metal catalysts or chiral organocatalysts. For instance, a chiral pyridoxal (B1214274) catalyst could potentially be adapted for the direct asymmetric addition of the activated benzylic position to electrophiles. rsc.org Another promising avenue is asymmetric halocyclization, where a chiral catalyst controls the stereochemical outcome of a cyclization reaction involving the iodine atom, potentially leading to novel chiral heterocyclic structures. nih.gov Success in this area would provide enantiomerically enriched building blocks for the synthesis of complex target molecules.

Development of Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. chalmers.se this compound is a prime substrate for exploring novel organocatalytic transformations, particularly those involving its hypervalent iodine capabilities. The iodine atom can be oxidized to a hypervalent state, turning it into a catalyst for various oxidative transformations. cardiff.ac.uk For example, an in-situ-generated iodine(III) species could catalyze intramolecular C-H amination reactions to synthesize nitrogen-containing heterocycles. cardiff.ac.uk Furthermore, N-heterocyclic carbenes (NHCs) could be explored for their ability to generate reactive intermediates from aldehydes, which could then react with the this compound scaffold in novel ways. rwth-aachen.de

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved efficiency, precise process control, and ease of automation. researchgate.netnih.gov The synthesis of this compound and its subsequent transformations are well-suited for integration into flow chemistry platforms. Potentially hazardous reactions, such as those involving reactive intermediates or high temperatures, can be conducted more safely on a small scale within a microreactor. durham.ac.uk

A multi-step synthesis starting from simpler precursors to generate functionalized derivatives of this compound could be telescoped into a single continuous process, eliminating the need for isolating and purifying intermediates. nih.govnih.gov Automated platforms could be developed to rapidly screen reaction conditions and synthesize libraries of analogues for applications in drug discovery or materials science, accelerating the research and development cycle. chimia.ch

Table 2: Potential Flow Chemistry Process for this compound Derivatization

| Step | Reaction Type | Flow Reactor Module | Reagents / Catalysts | Residence Time | Temperature |

|---|---|---|---|---|---|

| 1 | Amide Formation | Heated Coil Reactor | 2-Iodobenzoyl chloride, Dibenzylamine (B1670424) | 10 min | 80 °C |

| 2 | Suzuki Coupling | Packed-Bed Pd Catalyst Cartridge | Arylboronic acid | 15 min | 100 °C |

| 3 | In-line Purification | Scavenger Resin Column | Immobilized scavenger | 5 min | Ambient |

Bio-inspired Synthetic Approaches (Hypothetical)

Nature provides a rich source of inspiration for developing novel synthetic strategies. lbl.gov A hypothetical bio-inspired approach to functionalizing this compound could involve designing catalysts that mimic the function of enzymes. For instance, an artificial metalloenzyme could be engineered to selectively hydroxylate a specific C-H bond on the molecule with precision that is difficult to achieve with conventional catalysts. Another approach could be to use peptoids, a class of bio-inspired polymers, as sequence-specific scaffolds. lbl.gov By attaching the this compound motif to a peptoid backbone, it might be possible to control the folding of the polymer, creating a defined three-dimensional environment that facilitates specific intramolecular reactions or recognition events. lbl.gov

Design of Smart Materials with this compound Motifs

"Smart materials" are materials that respond to external stimuli, such as light, heat, or chemical changes. The unique structural features of this compound make it an attractive building block for such materials. The rigid benzamide (B126) core and flexible N-benzyl groups could be incorporated into polymers or self-assembling systems to create materials with tunable properties. nih.gov For example, polymers containing this motif could exhibit changes in their solubility or conformation in response to specific ions that coordinate with the amide oxygen. The C-I bond could serve as a functional handle for cross-linking polymer chains or for attaching the material to a surface. Furthermore, the aromatic rings could engage in π-π stacking interactions, driving the self-assembly of the molecules into ordered supramolecular structures like organogels, which could have applications in sensing or controlled release. nih.govresearchgate.net

Theoretical Predictions for Undiscovered Reactivity

While specific theoretical predictions for the undiscovered reactivity of this compound are not extensively documented in publicly available research, the principles of computational chemistry provide a framework for postulating its potential chemical behavior. Computational studies are powerful tools for gaining insights into molecular structures, properties, and reaction mechanisms. cuny.edu Theoretical predictions for this compound would likely focus on several key areas, including conformational analysis, reactivity of the carbon-iodine bond, and potential intramolecular reactions.

One of the primary areas of investigation would be the conformational preferences of the molecule. The orientation of the N,N-dibenzyl groups relative to the benzamide backbone can significantly influence the molecule's reactivity. Computational methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine the most stable conformations and the energy barriers between them. Understanding the molecule's preferred shape is crucial for predicting how it will interact with other reagents. For instance, studies on similar molecules like N-(Thiazol-2-yl) benzamide have utilized computational analysis to understand conformational stability, which is influenced by weak stabilizing interactions. scispace.com

The carbon-iodine bond is a key functional group in this compound, and its reactivity is a prime candidate for theoretical exploration. Computational models can predict the bond dissociation energy, providing insights into the feasibility of radical reactions. Furthermore, theoretical studies could explore the potential for the iodine atom to participate in halogen bonding, a type of non-covalent interaction that can influence crystal packing and reactivity in the solid state. nih.govresearchgate.net

Another avenue for theoretical investigation is the possibility of intramolecular reactions. The proximity of the N,N-dibenzyl groups to the iodine atom on the aromatic ring could facilitate novel cyclization reactions. Computational modeling can be used to calculate the transition state energies for such reactions, thereby predicting their likelihood and the conditions under which they might occur. For example, theoretical studies could explore the potential for an intramolecular Heck-type reaction or a radical cyclization to form new ring systems.

Finally, computational chemistry can be used to predict the spectroscopic properties of this compound and its potential reaction products. Calculating predicted NMR spectra, for instance, can aid in the identification of new compounds formed in exploratory reactions.

While experimental validation is always necessary, theoretical predictions offer a powerful and cost-effective way to guide future research into the undiscovered reactivity of this compound. By providing a rational basis for designing new experiments, computational chemistry can accelerate the discovery of novel transformations and applications for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N,N-dibenzyl-2-iodobenzamide with high purity?

- Methodology : Multi-step synthesis involving amidation and iodination reactions. Key steps include:

- Coupling agents : Use reagents like EDCI or HOBt for benzamide bond formation between 2-iodobenzoic acid and dibenzylamine.

- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance reaction efficiency .

- Temperature control : Maintain 0–5°C during iodination to minimize side reactions .

- Validation : Monitor reaction progress via TLC or HPLC. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are critical for characterizing This compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodine position on the benzamide ring) and dibenzyl group integration .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern (¹²⁷I presence) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C/H/N/I percentages .

Q. How can researchers mitigate impurities during synthesis?

- Common impurities : Unreacted dibenzylamine or mono-iodinated byproducts.

- Strategies :

- Use excess 2-iodobenzoic acid (1.2–1.5 equivalents) to drive amidation to completion .

- Quench unreacted starting materials with aqueous washes (e.g., 1M HCl for amine removal) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in This compound derivatives?

- Approach : Single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and iodine positioning.

- Example : Access CCDC deposition numbers (e.g., 2167555 in ) to compare with analogous iodobenzamide structures .

- Application : Identify steric effects from dibenzyl groups on iodine’s electronic environment .

Q. What experimental designs are suitable for evaluating the biological activity of This compound?

- In vitro assays :

- Melanoma targeting : Inspired by , use radiolabeled analogs (e.g., ¹²³I/¹²⁵I) to study uptake in pigmented vs. non-pigmented cell lines .

- Enzyme inhibition : Screen against kinases or proteases, leveraging the iodine atom’s hydrogen-bonding potential .

- In vivo models : Administer in xenograft mice with SPECT/CT imaging to track biodistribution .

Q. How can researchers address contradictions in reported bioactivity data for iodobenzamide analogs?

- Case study : Conflicting uptake results in melanoma models ( vs. Mansard et al., 2005).

- Resolution strategies :

- Dose standardization : Normalize results to cellular pigmentation levels (e.g., melanin content) .

- Meta-analysis : Pool data from multiple studies (e.g., ) to identify confounding variables (e.g., solvent used in assays) .

Q. What computational tools can predict This compound’s reactivity or binding modes?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) to model interactions with biological targets .

- DFT calculations : Analyze iodine’s electron-withdrawing effects on benzamide ring electrophilicity .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when scaling up synthesis?

- Challenge : Reduced efficiency due to heat transfer limitations.

- Solutions :

- Use microwave-assisted synthesis for uniform heating in large batches .

- Switch to flow chemistry for continuous iodination steps .

Q. What strategies ensure reproducibility in biological assays?

- Standardization : Pre-treat cells with identical culture conditions (e.g., serum concentration, passage number) .

- Controls : Include reference compounds (e.g., unsubstituted benzamide) to isolate iodine’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.